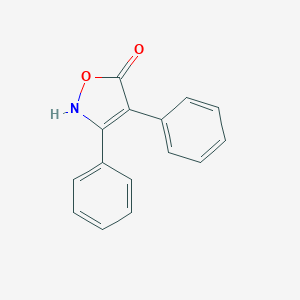
3,4-diphenyl-5(2H)-isoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diphenyl-5(2H)-isoxazolone is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is synthesized through various methods and has been studied extensively to understand its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,4-diphenyl-5(2H)-isoxazolone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,4-diphenyl-5(2H)-isoxazolone include the induction of oxidative stress, the inhibition of cell proliferation, and the activation of apoptotic pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-diphenyl-5(2H)-isoxazolone in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,4-diphenyl-5(2H)-isoxazolone, including the development of new synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its applications in materials science and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 3,4-diphenyl-5(2H)-isoxazolone can be achieved through various methods, including the reaction of phenylhydrazine with benzil, followed by oxidation with nitric acid. Another method involves the reaction of benzil with hydroxylamine hydrochloride in the presence of sodium acetate. This method yields a product with a higher yield and purity.
Aplicaciones Científicas De Investigación
3,4-diphenyl-5(2H)-isoxazolone has been used in scientific research for various applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for the treatment of cancer and other diseases. This compound has also been used in the synthesis of other compounds with potential biological activities.
Propiedades
Número CAS |
63954-97-2 |
|---|---|
Nombre del producto |
3,4-diphenyl-5(2H)-isoxazolone |
Fórmula molecular |
C15H11NO2 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
3,4-diphenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H11NO2/c17-15-13(11-7-3-1-4-8-11)14(16-18-15)12-9-5-2-6-10-12/h1-10,16H |
Clave InChI |
KZWBGELYVCMLRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3 |
Otros números CAS |
63954-97-2 |
Solubilidad |
35 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







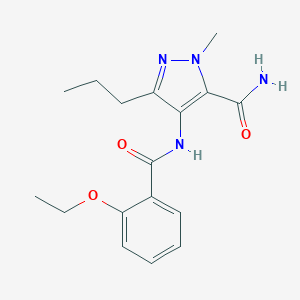

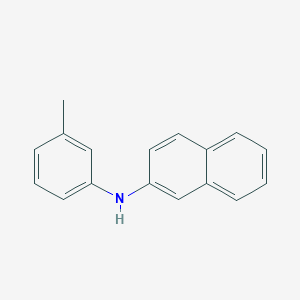

![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
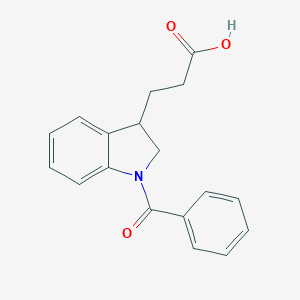
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
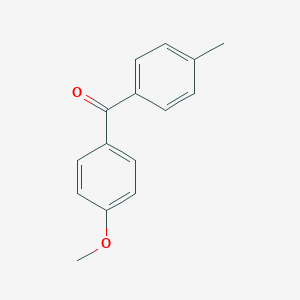
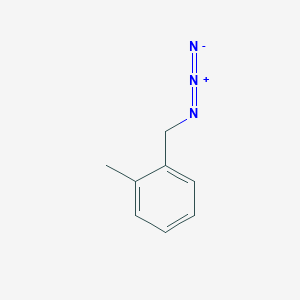
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)